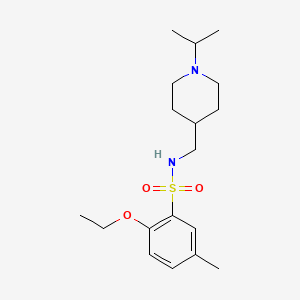
2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethoxy group, an isopropylpiperidinyl moiety, and a benzenesulfonamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine under basic conditions.
Introduction of the ethoxy group: This step involves the alkylation of the benzenesulfonamide with an ethylating agent, such as ethyl iodide, in the presence of a base.
Attachment of the isopropylpiperidinyl moiety: This can be done by reacting the intermediate with an appropriate piperidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the isopropylpiperidinyl moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide
- 2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 2-ethoxy-N-((1-isopropylpiperidin-4-yl)methyl)-5-methylbenzenesulfonamide may exhibit unique properties due to the specific positioning of the functional groups on the benzenesulfonamide core
Propiedades
IUPAC Name |
2-ethoxy-5-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-5-23-17-7-6-15(4)12-18(17)24(21,22)19-13-16-8-10-20(11-9-16)14(2)3/h6-7,12,14,16,19H,5,8-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGTABMEVMIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[4-[[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone](/img/structure/B2842839.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromobenzamide](/img/structure/B2842841.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2842843.png)
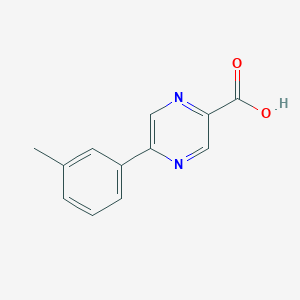
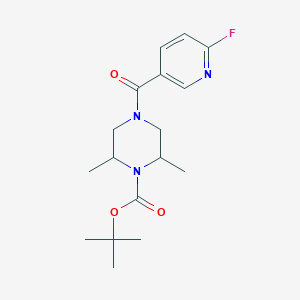
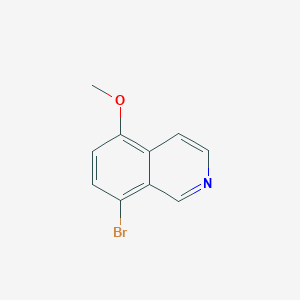

![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B2842850.png)
![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)
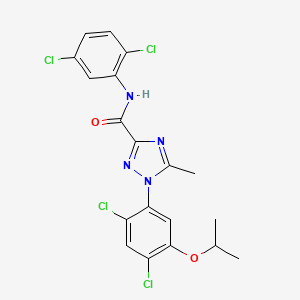
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2842855.png)
![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)

